molecular formula C8H11BClNO2 B13531068 5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B13531068
M. Wt: 199.44 g/mol
InChI Key: FADHACRGCQAFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is a boron-containing compound with a unique structure that combines an aminomethyl group with a benzoxaborole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The boron atom in the benzoxaborole core can also interact with hydroxyl groups, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is unique due to its combination of a benzoxaborole core and an aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11BClNO2

Molecular Weight

199.44 g/mol

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H10BNO2.ClH/c10-4-6-1-2-8-7(3-6)5-12-9(8)11;/h1-3,11H,4-5,10H2;1H

InChI Key

FADHACRGCQAFKL-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)CN)O.Cl

Origin of Product

United States

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